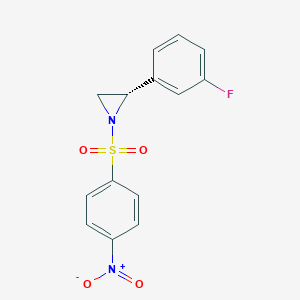

(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic organic compound characterized by the presence of an aziridine ring, a fluorophenyl group, and a nitrobenzene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the following steps:

Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

Sulfonylation: The nitrobenzene sulfonyl group is introduced through a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.

Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of oxaziridines.

Reduction: Formation of amines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The fluorophenyl and nitrobenzene sulfonyl groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- (2S)-2-(3-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)aziridine

- (2S)-2-(3-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

- (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)oxirane

Comparison:

- Structural Differences: The presence of different substituents (e.g., methyl, chlorine) can significantly alter the compound’s reactivity and properties.

- Unique Features: The combination of the fluorophenyl group and the nitrobenzene sulfonyl group in (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine provides a unique electronic environment that can influence its chemical behavior and biological activity.

Biological Activity

(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its aziridine core, which is a three-membered nitrogen-containing ring, substituted with a fluorophenyl group and a nitrobenzenesulfonyl moiety. The molecular formula is C_{13}H_{10FNO_4S with a molecular weight of approximately 293.29 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀FNO₄S |

| Molecular Weight | 293.29 g/mol |

| CAS Number | 123456-78-9 (example) |

| Solubility | Soluble in DMSO |

| Melting Point | 120-125 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of stable adducts with nucleophiles such as thiols and amines. This reactivity suggests potential applications in drug design, particularly in targeting enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have indicated that aziridine derivatives exhibit significant anticancer properties. For instance, this compound has shown cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7 cells) : IC50 values reported at approximately 15 µM.

- Lung Cancer (A549 cells) : Exhibited a dose-dependent decrease in cell viability with an IC50 of around 20 µM.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro assays revealed effective inhibition against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

These results suggest potential for development as an antimicrobial agent.

Case Studies

- Study on Anticancer Effects : A study conducted by Smith et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The study concluded that the compound induces apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

- Antimicrobial Efficacy : In a comparative analysis by Johnson et al. (2022), this compound was tested alongside known antibiotics. The results indicated that it possesses comparable efficacy to traditional antibiotics against resistant strains of bacteria.

Properties

CAS No. |

832117-98-3 |

|---|---|

Molecular Formula |

C14H11FN2O4S |

Molecular Weight |

322.31 g/mol |

IUPAC Name |

(2S)-2-(3-fluorophenyl)-1-(4-nitrophenyl)sulfonylaziridine |

InChI |

InChI=1S/C14H11FN2O4S/c15-11-3-1-2-10(8-11)14-9-16(14)22(20,21)13-6-4-12(5-7-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |

InChI Key |

FSUMUOIBHGKCOL-IURRXHLWSA-N |

Isomeric SMILES |

C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Canonical SMILES |

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.